![molecular formula C9H11NO3 B3267714 Benzyl 2-(aminooxy)acetate CAS No. 46230-31-3](/img/structure/B3267714.png)
Benzyl 2-(aminooxy)acetate
Overview
Description
Molecular Structure Analysis
The molecular structure of Benzyl 2-(aminooxy)acetate comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .
Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 2-(aminooxy)acetate are not available, it’s worth noting that similar compounds like benzyl acetate have been studied. For instance, the α-hydroxy imine intermediate present in a Heyns rearrangement could be formed from 1,2-azidoacetates by ruthenium catalysis .
Physical And Chemical Properties Analysis
Benzyl 2-(aminooxy)acetate appears as a clear, colorless liquid under standard conditions . It is moderately soluble in water, but miscible in alcohol and other organic solvents .
Scientific Research Applications
Chemical Synthesis
Benzyl 2-(aminooxy)acetate is used in chemical synthesis . It’s a versatile reagent that can participate in various reactions to form new compounds .
Pharmaceutical Research
This compound can be used in pharmaceutical research. Its unique structure and properties can make it a valuable component in the development of new drugs .
Material Science
In material science, Benzyl 2-(aminooxy)acetate can be used in the synthesis of new materials. Its ability to form stable bonds with a variety of other compounds makes it a useful building block .
Catalysis
Benzyl 2-(aminooxy)acetate can act as a ligand in catalysis, potentially enhancing the efficiency and selectivity of certain catalytic processes .
Green Chemistry
This compound has been used in green chemistry applications. For example, it has been used in the synthesis of Benzyl Acetate catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads .
Biochemistry
In biochemistry, Benzyl 2-(aminooxy)acetate can be used to study enzyme reactions and other biological processes .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that aminooxy compounds can form stable oxime linkages with aldehydes and ketones, which may influence the function of certain proteins or enzymes .
Biochemical Pathways
Aminooxy compounds are known to interfere with the action of certain transaminases , which could potentially affect amino acid metabolism and other related biochemical pathways.
properties
IUPAC Name |
benzyl 2-aminooxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-13-7-9(11)12-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVNXMGKEXOFSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302816 | |
Record name | Phenylmethyl 2-(aminooxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(aminooxy)acetate | |
CAS RN |
46230-31-3 | |
Record name | Phenylmethyl 2-(aminooxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46230-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-(aminooxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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